2-(3,5-dimethylpiperidin-1-yl)-N-methyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a piperidine ring substituted with methyl groups and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylpiperidine.
Nitration of Pyrimidine: The pyrimidine core is nitrated using a nitrating agent like nitric acid under controlled conditions to introduce the nitro group at the 5-position.
Coupling Reaction: The piperidine derivative is then coupled with the nitrated pyrimidine using a coupling agent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound is known to bind to histamine H3 and sigma-1 receptors, exhibiting antagonistic properties . This interaction modulates the activity of these receptors, leading to potential therapeutic effects in pain management and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities with the piperidine ring.
Nitropyrimidine Derivatives: Compounds such as 5-nitropyrimidine derivatives have similar core structures.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine is unique due to its dual functional groups (piperidine and nitropyrimidine) which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and pharmacological research.
Properties
Molecular Formula |
C12H20N6O2 |
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Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-N-methyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H20N6O2/c1-7-4-8(2)6-17(5-7)12-15-10(13)9(18(19)20)11(14-3)16-12/h7-8H,4-6H2,1-3H3,(H3,13,14,15,16) |
InChI Key |
LFGFGDKYCZDYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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